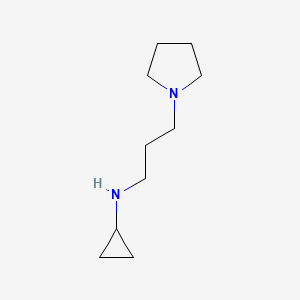
n-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine is a chemical compound with the molecular formula C10H20N2 It is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further connected to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-chloropropylpyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amine oxides or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
N-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(Pyrrolidin-1-yl)propyl)cyclooctanamine
- N-(3-(Pyrrolidin-1-yl)propyl)cyclopentanamine
Uniqueness
N-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
N-(3-pyrrolidin-1-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C10H20N2/c1-2-8-12(7-1)9-3-6-11-10-4-5-10/h10-11H,1-9H2 |
Clave InChI |
KEUXIKQIDNMPIV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCNC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


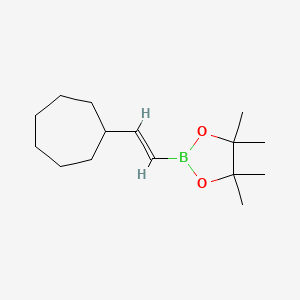
![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)



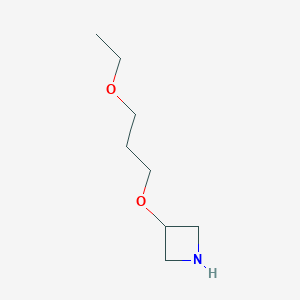

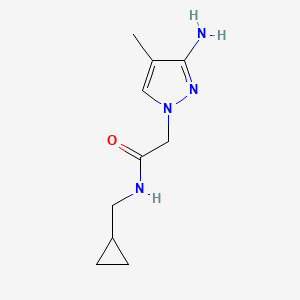


![(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride](/img/structure/B15327044.png)
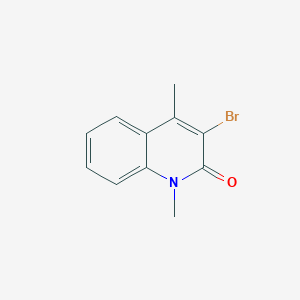
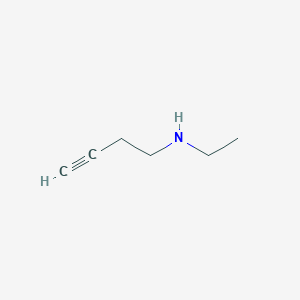
![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
